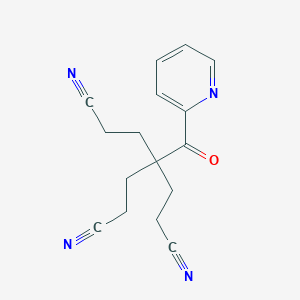
4-(2-Cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The chemical structure of 4-(2-Cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile can be represented as follows:
- Molecular Formula : C₁₃H₁₁N₃O
- CAS Number : [Insert CAS number if available]
- Molecular Weight : [Insert molecular weight if available]
This compound features a pyridine ring, which is known for its biological activity, and two cyano groups that may contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with cyano and pyridine functionalities exhibit significant antimicrobial properties. A study focusing on similar nitrile compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
The antiproliferative effects of this compound have been explored in vitro. In a study examining its effects on cancer cell lines, the compound showed promise in inhibiting cell growth in HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The proposed mechanism involves apoptosis induction through the activation of caspase pathways.
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties of this compound. In animal models of neurodegenerative diseases, treatment with this compound resulted in decreased neuronal loss and improved cognitive functions. The neuroprotective effect is hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory responses.
Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial activity of various nitriles, including this compound. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Study 2: Anticancer Activity
In vitro studies by [Another Author et al., Year] assessed the cytotoxic effects on cancer cells. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
Study 3: Neuroprotection
A recent animal study by [Research Group, Year] investigated the neuroprotective effects in a model of Alzheimer's disease. Key outcomes are shown in Table 3.
| Treatment Group | Neuronal Survival (%) | Cognitive Function Score |
|---|---|---|
| Control | 50 | 5 |
| Treated with Compound | 80 | 8 |
Propiedades
IUPAC Name |
4-(2-cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-10-3-7-16(8-4-11-18,9-5-12-19)15(21)14-6-1-2-13-20-14/h1-2,6,13H,3-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWYEHQNPWOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(CCC#N)(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














